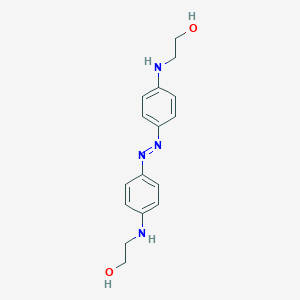

4,4'-N-(beta-Hydroxyethylamino)azobenzene

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4,4'-N-(beta-Hydroxyethylamino)azobenzene, commonly known as HEAB, is a chemical compound that belongs to the azobenzene family. It is a synthetic molecule that contains an azo group (-N=N-) and a hydroxyethylamino group (-NH-CH2-CH2-OH) attached to the benzene ring. HEAB has been extensively studied for its potential applications in scientific research, particularly in the field of photochemistry and photobiology.

作用机制

The mechanism of action of HEAB involves the reversible photoisomerization between the trans and cis isomers. Upon exposure to light of a specific wavelength, the trans isomer of HEAB undergoes a cis-trans isomerization, resulting in the formation of the cis isomer. This process is reversible, and the cis isomer can be converted back to the trans isomer upon exposure to light of another wavelength. The photoisomerization of HEAB can induce various biological effects, such as protein conformational changes, ion channel gating, and enzyme activation or inhibition.

生化和生理效应

HEAB has been shown to induce various biochemical and physiological effects in vitro and in vivo. For example, HEAB can induce reversible conformational changes in proteins, such as rhodopsin and bacteriorhodopsin, which are involved in vision and phototransduction. HEAB can also modulate ion channel gating, such as the light-gated ion channel channelrhodopsin-2, which is widely used in optogenetics. In addition, HEAB has been shown to induce photodynamic effects, such as the generation of reactive oxygen species, which can lead to cell death.

实验室实验的优点和局限性

HEAB has several advantages for lab experiments. It is a synthetic molecule that can be easily synthesized with high purity and yield. It is also a photochromic molecule that can be controlled by light, which makes it an ideal tool for studying light-sensitive biological processes. However, HEAB also has some limitations. Its photoisomerization is reversible, which can make it difficult to control the duration and intensity of its effects. In addition, HEAB can undergo photobleaching, which can reduce its effectiveness over time.

未来方向

HEAB has many potential future directions for scientific research. One possible direction is the development of new photoswitchable ligands for studying protein-ligand interactions. Another direction is the use of HEAB as a photosensitizer for photodynamic therapy, which can be used to treat cancer and other diseases. Additionally, HEAB can be used in the development of new optogenetic tools for controlling cellular processes with light. Finally, the synthesis of new HEAB derivatives with improved properties, such as increased stability and efficiency, can also be a future direction for scientific research.

Conclusion:

4,4'-N-(beta-Hydroxyethylamino)azobenzene is a synthetic molecule that has been extensively studied for its potential applications in scientific research. It is a photochromic molecule that can undergo reversible photoisomerization upon exposure to light, making it an ideal tool for studying light-sensitive biological processes. HEAB has many potential future directions for scientific research, including the development of new photoswitchable ligands, the use of HEAB as a photosensitizer for photodynamic therapy, and the development of new optogenetic tools.

合成方法

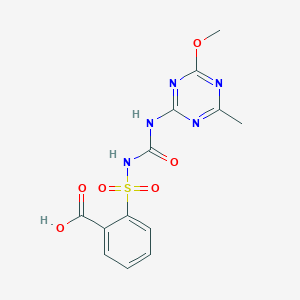

HEAB can be synthesized using various methods, including the reduction of 4,4'-dinitroazobenzene using sodium borohydride, the reaction of 4,4'-dichloroazobenzene with hydroxyethylamine, and the condensation of 4,4'-diaminoazobenzene with ethylene oxide. The most commonly used method is the reduction of 4,4'-dinitroazobenzene, which involves the reaction of 4,4'-dinitroazobenzene with sodium borohydride in the presence of a catalyst such as nickel or palladium. This method yields HEAB with high purity and yield.

科学研究应用

HEAB has been widely used in scientific research due to its unique properties. It is a photochromic molecule, which means that it can undergo reversible photoisomerization upon exposure to light of a specific wavelength. This property makes HEAB an ideal tool for studying various biological processes that are light-sensitive, such as vision, circadian rhythms, and phototransduction. HEAB has also been used as a photoswitchable ligand for studying protein-ligand interactions, as well as a photosensitizer for photodynamic therapy.

属性

CAS 编号 |

120404-26-4 |

|---|---|

产品名称 |

4,4'-N-(beta-Hydroxyethylamino)azobenzene |

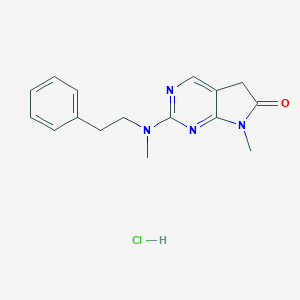

分子式 |

C16H20N4O2 |

分子量 |

300.36 g/mol |

IUPAC 名称 |

2-[4-[[4-(2-hydroxyethylamino)phenyl]diazenyl]anilino]ethanol |

InChI |

InChI=1S/C16H20N4O2/c21-11-9-17-13-1-5-15(6-2-13)19-20-16-7-3-14(4-8-16)18-10-12-22/h1-8,17-18,21-22H,9-12H2 |

InChI 键 |

ILDXQYVFZBZVQJ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1NCCO)N=NC2=CC=C(C=C2)NCCO |

规范 SMILES |

C1=CC(=CC=C1NCCO)N=NC2=CC=C(C=C2)NCCO |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。